Home > Products > Building Blocks P18901 > EGFR/ErbB-2 Inhibitor
EGFR/ErbB-2 Inhibitor - 179248-61-4

EGFR/ErbB-2 Inhibitor

Catalog Number: EVT-446684
CAS Number: 179248-61-4
Molecular Formula: C23H21N3O3
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EGFR/ErbB-2 inhibitors are a class of molecules designed to block the activity of epidermal growth factor receptor (EGFR) and ErbB-2 (also known as HER2), two receptor tyrosine kinases belonging to the ErbB family. [, ] These receptors play crucial roles in cell growth, survival, and differentiation. [] Overexpression of EGFR and ErbB-2 is observed in various human cancers, including breast, lung, ovarian, prostate, and head and neck cancers. [] Blocking their activity can therefore inhibit tumor cell proliferation and survival, making them valuable targets for cancer research. [, ]

Future Directions
  • Development of novel inhibitors: Ongoing research focuses on developing novel EGFR/ErbB-2 inhibitors with improved potency, selectivity, and pharmacokinetic properties. [, , ] This includes exploring new chemical scaffolds and optimizing existing ones to enhance their efficacy and reduce off-target effects.

  • Overcoming resistance: A major challenge in cancer therapy is the development of resistance to targeted therapies. Future research should focus on understanding the mechanisms of resistance to EGFR/ErbB-2 inhibitors and developing strategies to overcome or circumvent these mechanisms. []

  • Combination therapies: Combining EGFR/ErbB-2 inhibitors with other anticancer agents, such as chemotherapy, radiation therapy, or immunotherapy, could potentially enhance their efficacy. [] Future research should investigate rational combinations to identify synergistic effects and improve treatment outcomes.

  • Personalized medicine: Advances in genomic profiling and biomarker discovery will allow for the development of personalized treatment strategies, where EGFR/ErbB-2 inhibitors can be specifically targeted to patients most likely to benefit from them. []

Lapatinib

  • Compound Description: Lapatinib is a potent, reversible, small-molecule dual tyrosine kinase inhibitor of both epidermal growth factor receptor (EGFR) and ErbB-2 (HER-2) [, ]. It is used to treat ErbB-2-positive breast cancer and has demonstrated antitumor activity in preclinical models and clinical trials [, ]. Lapatinib works by disrupting the signal transduction of these kinases, leading to an antiproliferative effect [].

Gefitinib

  • Compound Description: Gefitinib is a selective EGFR tyrosine kinase inhibitor used to treat non-small cell lung cancer []. It acts by binding to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting EGFR autophosphorylation and downstream signaling [].

Erlotinib

  • Compound Description: Erlotinib is another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer []. It functions similarly to Gefitinib, binding to the EGFR tyrosine kinase domain and blocking downstream signaling pathways.

NVP-AEE788

  • Compound Description: NVP-AEE788 is a potent, dual tyrosine kinase inhibitor targeting both EGFR and ErbB-2 []. It has shown promising results in preclinical studies against various cancers, including biliary tract cancer [].

PD153035

  • Compound Description: PD153035 is a potent and selective inhibitor of EGFR tyrosine kinase activity []. Beyond its EGFR inhibitory activity, it has been shown to upregulate retinoic acid receptor-beta (RAR-β) by epigenetic mechanisms [].

Thienopyrimidine Derivatives

  • Compound Description: Thienopyrimidines represent a class of heterocyclic compounds investigated for their potential as dual EGFR/ErbB-2 inhibitors [, ]. Researchers have explored various structural modifications to this scaffold to optimize their potency and selectivity toward EGFR and ErbB-2.

Pyrrolidinyl-acetylenic Thieno[3,2-d]pyrimidines

  • Compound Description: This class of compounds represents another group of thienopyrimidine derivatives designed as potential dual EGFR/ErbB-2 inhibitors []. The pyrrolidinyl and acetylenic substituents were introduced to the thienopyrimidine core to enhance its inhibitory activity and pharmacological properties.
Classification

EGFR/ErbB-2 inhibitors can be classified into two main categories:

  1. Small Molecule Tyrosine Kinase Inhibitors: These compounds inhibit the tyrosine kinase activity of the receptors, preventing downstream signaling.
  2. Monoclonal Antibodies: These are designed to bind specifically to the extracellular domain of the receptors, blocking their activation.

Examples of small molecule inhibitors include afatinib and lapatinib, while trastuzumab is a notable monoclonal antibody targeting ErbB-2.

Synthesis Analysis

The synthesis of dual inhibitors targeting EGFR and ErbB-2 typically involves multi-step organic reactions. For instance, afatinib is synthesized from commercially available 2-amino-4-fluorobenzoic acid through a series of reactions including iodination, cyclization, etherification, chlorination, and final coupling with an amide .

Key steps in the synthesis often include:

  • Iodination: Using sodium periodate and potassium iodide to introduce iodine into the aromatic ring.
  • Cyclization: Forming a dihydroquinazoline structure through intramolecular reactions.
  • Chlorination: Employing thionyl chloride to introduce chlorine into the structure for further functionalization.
Molecular Structure Analysis

The molecular structure of EGFR/ErbB-2 inhibitors is characterized by specific functional groups that facilitate binding to the ATP-binding site of the kinases. For example:

  • Afatinib features a quinazoline core with various substituents that enhance its binding affinity and specificity for EGFR and ErbB-2 .
  • The structural analysis shows that these inhibitors often contain heterocycles which contribute to their biological activity by interacting with key amino acids in the receptor's active site.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of EGFR/ErbB-2 inhibitors are predominantly nucleophilic substitutions and cyclization reactions. For instance:

  • Nucleophilic Substitution: This is utilized in forming new carbon-nitrogen bonds during the synthesis of compounds like brigatinib.
  • Hydrogenation: Used to reduce nitro groups to amines in various synthetic routes .

These reactions require careful control of conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the final products.

Mechanism of Action

EGFR/ErbB-2 inhibitors primarily act by blocking the phosphorylation activity of these receptors. Upon ligand binding, EGFR undergoes dimerization leading to autophosphorylation at tyrosine residues, activating downstream signaling pathways such as Ras/Raf/MEK/ERK .

Inhibitors like afatinib irreversibly bind to cysteine residues in the kinase domain (notably Cys797), preventing ATP from binding and thereby inhibiting kinase activity . This leads to reduced cell proliferation and increased apoptosis in cancer cells that overexpress these receptors.

Physical and Chemical Properties Analysis

The physical properties of EGFR/ErbB-2 inhibitors vary widely but generally include:

  • Molecular Weight: Typically ranges from 400 to 600 g/mol.
  • Solubility: Many are soluble in organic solvents but may have limited aqueous solubility.

Chemical properties include stability under physiological conditions, which is crucial for their efficacy as therapeutic agents. For example, afatinib exhibits stability against hydrolysis due to its covalent bond formation with target proteins .

Applications

EGFR/ErbB-2 inhibitors are primarily used in oncology for treating various cancers:

  1. Breast Cancer: Targeting HER2-positive tumors with agents like trastuzumab has significantly improved patient outcomes.
  2. Non-Small Cell Lung Cancer: Afatinib is effective against tumors with specific EGFR mutations.
  3. Colorectal Cancer: Dual inhibition strategies are being explored for tumors co-expressing both receptors .

In clinical settings, these inhibitors are used either as monotherapy or in combination with other treatments such as chemotherapy or immunotherapy to enhance therapeutic efficacy.

Properties

CAS Number

179248-61-4

Product Name

EGFR/ErbB-2 Inhibitor

IUPAC Name

6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26)

InChI Key

DNOKYISWMVFYFA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC

Synonyms

4-[[4-[Benzyloxy]phenyl]amino]-6,7-dimethoxyquinazoline; 4557W

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.